4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride
Description
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with aminomethyl and dimethyl groups
Properties
IUPAC Name |
4-(aminomethyl)-2,5-dimethyl-1H-pyrazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4-5(3-7)6(10)9(2)8-4;/h8H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMJICDXOXWZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride typically involves the reaction of 1,3-dimethyl-5-pyrazolone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of controlled temperatures, pressures, and the presence of catalysts to facilitate the reaction. The final product is then purified through recrystallization or other suitable methods to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzonitrile hydrochloride
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)pyridine
Uniqueness
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that includes an aminomethyl group and dimethyl substitutions on the pyrazole ring, which contribute to its diverse biological effects.
The synthesis of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride typically involves the reaction of 1,3-dimethyl-5-pyrazolone with formaldehyde and ammonium chloride under acidic conditions. The resulting compound is purified to obtain the hydrochloride form, which enhances its solubility and stability in biological assays.
Chemical Structure:
- Molecular Formula: C₆H₁₁N₃O
- IUPAC Name: 4-(aminomethyl)-2,5-dimethyl-1H-pyrazol-3-one; hydrochloride
- SMILES: CC1=C(C(=O)N(N1)C)CN
Biological Activity Overview
Research indicates that 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride possesses several biological activities, including:
- Antimicrobial Properties: The compound has shown potential against various bacterial strains.
- Anticancer Activity: Studies have reported its effectiveness against different cancer cell lines, indicating a capacity for cytotoxicity and growth inhibition.
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride. Notable findings include:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| HepG2 | 17.82 | Inhibits proliferation |
| A549 | 26.00 | Cell cycle arrest |
These results suggest that the compound can effectively inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
The mechanism of action for 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets:
- Enzyme Interaction: The aminomethyl group allows for binding with enzymes that play crucial roles in cellular signaling pathways related to cancer and inflammation.
- Kinase Inhibition: Preliminary data suggest that this compound may inhibit kinases involved in tumor growth and metastasis .
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
-
Study on MCF7 Cells:
- Researchers found that treatment with 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride resulted in a significant reduction in cell viability and induced apoptosis.
- The study reported an IC₅₀ value of 3.79 µM, highlighting its potency against breast cancer cells.
-
Evaluation against HepG2 Cells:
- Another study demonstrated that this compound inhibited HepG2 cell proliferation with an IC₅₀ value of 17.82 µM.
- Mechanistic studies indicated that the compound triggered apoptotic pathways through caspase activation.
Comparison with Related Compounds
When compared to other pyrazole derivatives, 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride shows unique properties due to its specific substitution pattern. This distinction contributes to its enhanced biological activity:
| Compound | IC₅₀ (µM) | Activity Type |
|---|---|---|
| 4-(Aminomethyl)benzonitrile | 10.00 | Anticancer |
| 4-(Aminomethyl)pyridine | 15.00 | Antimicrobial |
| 4-(Aminomethyl)-1,3-dimethyl... | 3.79 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
